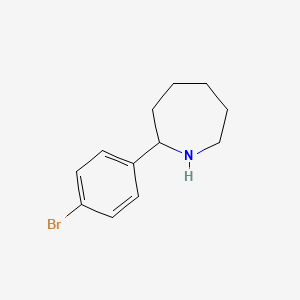

2-(4-Bromophenyl)azepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Organic Synthesis

Seven-membered nitrogen heterocycles, such as azepanes, represent an important class of organic compounds. researchgate.net Their synthesis, however, can be challenging due to thermodynamic and kinetic factors associated with the formation of a seven-membered ring. sioc-journal.cn Despite these challenges, the development of new synthetic methods for these structures is of great interest to organic chemists. sioc-journal.cnutas.edu.au The unique structural features of these heterocycles make them valuable building blocks in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The incorporation of a seven-membered ring can significantly influence a molecule's pharmacological properties. researchgate.net Azepane-based compounds, for instance, are found in numerous small molecule drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. researchgate.net The development of novel synthetic routes to access diverse azepane derivatives is an ongoing area of research. researchgate.netresearchgate.netnih.gov

The Azepane Ring System in the Context of Three-Dimensional Chemical Space

The exploration of three-dimensional (3D) chemical space is a key objective in modern drug discovery. Saturated heterocycles, like azepane, are particularly valuable in this regard as they introduce conformational flexibility and specific spatial arrangements of functional groups that are not readily accessible with more common five- and six-membered rings. researchgate.netnih.gov While piperidine (B6355638) and pyrrolidine (B122466) rings are prevalent in medicinal chemistry libraries, the seven-membered azepane is significantly underrepresented, leaving a substantial area of 3D chemical space largely unexplored. researchgate.netnih.gov

The flexible nature of the azepane ring allows it to adopt multiple low-energy conformations, which can be crucial for optimizing interactions with biological targets. The introduction of substituents on the azepane ring can further influence its conformational preferences and metabolic stability. The pursuit of novel scaffolds with greater 3D character is a driving force for the synthesis of new azepane derivatives. researchgate.net

Structural Characteristics of 2-(4-Bromophenyl)azepane within the Azepane Class

This compound is a derivative of the azepane ring system, distinguished by the presence of a 4-bromophenyl group at the 2-position of the azepane ring. The IUPAC name for a closely related structure is 2-(azepan-1-yl)-1-(4-bromophenyl)ethanamine. evitachem.com The core structure consists of a saturated seven-membered ring containing one nitrogen atom.

The key structural features of this compound are:

The Azepane Ring: A seven-membered saturated heterocycle containing a nitrogen atom. This ring provides a flexible, three-dimensional scaffold.

The 4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position. The bromine atom is an electron-withdrawing group and can participate in halogen bonding, potentially influencing the molecule's binding affinity to biological targets. The phenyl group itself offers opportunities for various intermolecular interactions.

Historical Overview of Arylazepane Research and Development

Research into arylazepanes, a class of compounds that includes this compound, has been driven by their potential as therapeutic agents. nih.gov Many ligands for various biological targets, such as the serotonin (B10506) 5-HT2c receptor, feature an arylazepine motif. nih.govacs.org The synthesis of arylazepanes has been a focus of organic chemists, with various methods developed to construct this heterocyclic system. e-bookshelf.de

Early research focused on the synthesis and exploration of the basic chemical properties of these compounds. More recently, efforts have been directed towards developing stereocontrolled synthetic methods and exploring the structure-activity relationships of arylazepine derivatives. utas.edu.au The development of new catalytic systems, including those based on palladium and copper, has enabled more efficient and versatile syntheses of these complex molecules. researchgate.netresearchgate.net The ongoing investigation into arylazepanes continues to yield novel compounds with diverse biological activities, highlighting the enduring importance of this structural class in medicinal chemistry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLZYCUTHZRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 4 Bromophenyl Azepane and Its Derivatives

Reactions Involving the Azepane Nitrogen Atom

The nitrogen atom in the seven-membered azepane ring is a secondary amine, rendering it nucleophilic and basic. This allows it to readily participate in reactions with various electrophilic species, leading to the formation of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azepane ring is readily functionalized through N-alkylation and N-acylation reactions. These are fundamental transformations for introducing a wide variety of substituents at the nitrogen atom.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. Typically, this is achieved by reacting 2-(4-Bromophenyl)azepane with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. princeton.edu The base is necessary to deprotonate the nitrogen, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction can also be achieved through reductive amination or via more advanced methods like copper-catalyzed C(sp³)–N bond formation. princeton.eduresearchgate.net For instance, S-alkylation of a related triazole-thiol was achieved using an alkylating agent in the presence of cesium carbonate in DMF. mdpi.com

N-Acylation: The introduction of an acyl group onto the azepane nitrogen is another common transformation. rsc.org This is typically accomplished by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). N-acylation deactivates the aromatic nuclei to electrophilic substitution in some heterocyclic systems. researchgate.net

Reactions with Electrophiles

Beyond simple alkyl and acyl groups, the azepane nitrogen can react with a broader range of electrophiles. These reactions expand the scope of accessible derivatives.

One important class of reactions is N-sulfonylation, where the azepane reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonamide. This functional group is significant in medicinal chemistry. For example, the synthesis of an azepane sulfonamide group has been described via the reaction of azepane with a sulfonyl chloride derivative.

The nitrogen can also react with other electrophiles, such as isocyanates to form ureas or with chloroformates to yield carbamates. These transformations are crucial for building more complex molecular architectures and are often employed in the synthesis of biologically active compounds.

Reactions at the Bromophenyl Moiety

The 4-bromophenyl group of the molecule is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald–Hartwig)

The bromine atom on the phenyl ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new chemical bonds. acs.org

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming carbon-carbon bonds, coupling the aryl bromide with a boronic acid or ester. preprints.orgyonedalabs.com The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as potassium carbonate or potassium phosphate. preprints.org This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents in place of the bromine atom. researchgate.netpreprints.org

| Reaction | Catalyst/Ligand | Base | Coupling Partner | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, K₂CO₃ | Aryl/Vinyl Boronic Acid | DME, Toluene/H₂O |

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent (e.g., an aryltributylstannane). nrochemistry.commychemblog.com It is also catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups. nrochemistry.comwiley-vch.de The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the product. mychemblog.com Additives like copper(I) iodide can accelerate the reaction. mychemblog.com

| Reaction | Catalyst/Ligand | Additive | Coupling Partner | Solvent |

| Stille | Pd(PPh₃)₄, Pd(dppf)Cl₂ | CuI, LiCl | Organostannane | DMF, Toluene |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. nih.govorganic-chemistry.orgnrochemistry.com It is a powerful method for synthesizing N-arylated products. acsgcipr.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (often bulky and electron-rich, such as those from the Buchwald or Hartwig groups), and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide. nrochemistry.comacsgcipr.org This reaction can be used to synthesize derivatives of this compound where the bromine is replaced by various amino groups. nih.govresearchgate.net

| Reaction | Catalyst/Ligand | Base | Coupling Partner | Solvent |

| Buchwald-Hartwig | Pd₂(dba)₃ / DPEphos, Pd(OAc)₂ / BINAP | Cs₂CO₃, NaOt-Bu | Primary/Secondary Amine | Toluene, Dioxane |

Halogen-Metal Exchange and Subsequent Trapping Reactions

The bromine atom of the 4-bromophenyl group can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 to -100 °C). whiterose.ac.uktcnj.eduias.ac.in This halogen-metal exchange creates a highly reactive aryllithium intermediate. ias.ac.in This intermediate can then be "trapped" by reacting it with a variety of electrophiles to introduce different functional groups. tcnj.edu

For example, quenching the aryllithium species with:

Carbon dioxide (CO₂) , followed by an acidic workup, yields a carboxylic acid.

Aldehydes or ketones produces secondary or tertiary alcohols, respectively.

Dimethylformamide (DMF) results in the formation of a benzaldehyde (B42025) derivative.

This two-step sequence provides a powerful alternative to cross-coupling for functionalizing the aromatic ring. The selectivity of the exchange can be influenced by factors such as the solvent, temperature, and the presence of directing groups. wuxibiology.com

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction is generally difficult for simple aryl halides like the 4-bromophenyl group in the target molecule. lumenlearning.com SNA_r reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. pressbooks.pub These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. lumenlearning.compressbooks.pub

Since the 2-azepanyl substituent is not a strong electron-withdrawing group, direct nucleophilic aromatic substitution on this compound is expected to be unfavorable under standard conditions. The reaction would likely require very harsh conditions (high temperatures and pressures) or proceed through an alternative mechanism, such as the radical-nucleophilic aromatic substitution (S-RN1) pathway. wikipedia.org The S-RN1 mechanism involves a radical anion intermediate and does not require activation by electron-withdrawing groups. wikipedia.org

Stereoselective and Regioselective Transformations of the Azepane Ring

The seven-membered azepane ring presents unique challenges and opportunities for selective functionalization due to its conformational flexibility. mdpi.com Methodologies for achieving high levels of stereochemical and regiochemical control are crucial for the synthesis of specific, biologically active azepane derivatives.

The asymmetric synthesis of 2-arylazepanes has been approached through various methods, including C-H arylation and enantioselective hydrogenation, though these can have limitations. bohrium.com Significant progress has been made using chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical reactions. researchgate.netbohrium.com

Enantioenriched 2-arylazepanes can be generated biocatalytically through two primary pathways:

Asymmetric Reductive Amination : The reduction of 7-membered cyclic imines using imine reductases (IREDs) can produce chiral amines with high enantioselectivity. For instance, specific IREDs have been identified that yield either the (R)- or (S)-enantiomer of the resulting 2-arylazepane. bohrium.com

Deracemization : Racemic 2-arylazepanes can be resolved through kinetic resolution using enantioselective monoamine oxidases. researchgate.netbohrium.com

These enzymatic methods provide access to enantiopure 2-arylazepanes which serve as key precursors for further stereospecific modifications. bohrium.com

Diastereoselective transformations have also been developed. For example, the alkylation of chiral seven-membered rings fused to a tetrazole moiety proceeds with high diastereoselectivity. nih.gov The resulting substituted tetrazoles can be reduced to provide diastereomerically enriched substituted azepanes. nih.gov Another approach involves the diastereoselective synthesis of oxo-azepines via late-stage oxidation of tetrahydroazepines, where hydroboration reactions can proceed with excellent diastereofacial selectivity. mdpi.com Furthermore, piperidine (B6355638) ring expansion has been utilized to prepare diastereomerically pure azepane derivatives with high stereoselectivity. rsc.orgresearchgate.net Gold-catalyzed [5+2] annulation reactions have also proven effective in producing azepan-4-ones with good to excellent diastereoselectivity. nih.gov

Achieving regioselectivity in the functionalization of the azepane ring is critical for synthesizing specific isomers. The flexible nature of the seven-membered ring makes this a non-trivial challenge. mdpi.com

Several strategies have been employed to control the site of reaction:

Directed Metalation : The N-substituent on the azepane ring can direct lithiation to specific positions. For instance, in related N-Boc protected 2-arylazetidines, lithiation occurs at the α-benzylic position, whereas N-alkyl substituents direct the lithiation to the ortho-position of the aryl ring. nih.gov In N-Boc-2-phenylazepane, treatment with butyllithium (B86547) leads to deprotonation primarily at the benzylic position (α to the nitrogen), allowing for subsequent reaction with electrophiles at this site. researchgate.net

Ring Expansion : The expansion of smaller rings, such as piperidines, can lead to azepane derivatives with excellent regioselectivity. rsc.orgresearchgate.net

Catalyst and Substrate Control : In the hydroboration-oxidation of tetrahydroazepines, the choice of borane (B79455) reagent and the existing substituents on the ring influence the regioselectivity of the resulting hydroxyl group installation. mdpi.com Similarly, in gold-catalyzed annulations to form azepan-4-ones, the reaction is sensitive to steric differences, which generally allows for high regioselectivity. nih.gov Boron-mediated C-H functionalization via an aryl BF2 complex offers another route for highly regioselective halogenation of 2-aryl-N-heteroarenes. chalmers.se

Specific Rearrangement Reactions

Rearrangement reactions provide powerful tools for skeletal transformations, enabling the construction of complex molecular architectures from simpler precursors.

The 1-aza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, has been effectively used in the synthesis of fused azepine derivatives. nih.govwikipedia.org A notable application is the sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.govscispace.comnih.govresearchgate.net

A significant advancement in the functionalization of the C2 position of the azepane ring involves an organolithium-mediated rearrangement. bohrium.com This method allows for the synthesis of previously inaccessible enantioenriched 2,2-disubstituted azepanes. researchgate.netbohrium.com

The key steps of this transformation are:

Derivatization : An enantioenriched 2-arylazepane, such as one derived from this compound, is converted into its corresponding N'-aryl urea (B33335). bohrium.com

Organolithium Formation : The urea is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a configurationally stable benzylic organolithium intermediate at the C2 position. bohrium.com

Stereospecific Rearrangement : The benzylic organolithium undergoes a rearrangement reaction, which involves the stereospecific transfer of the aryl group from the urea nitrogen to the C2 carbon of the azepane ring. bohrium.comresearchgate.net This N-to-C aryl migration proceeds with complete stereospecificity. bohrium.com

This reaction provides a powerful method for creating α-tertiary amines, specifically 2,2-diarylazepanes, with high enantiomeric purity, even with sterically demanding substituents. bohrium.com The process relies on the formation of a benzyllithium (B8763671) intermediate that retains its stereochemical configuration during the subsequent aryl transfer. researchgate.netbohrium.com

Derivatization Strategies for Arylazepane Functionalization

The functionalization of the 2-arylazepane core is essential for exploring its potential in medicinal chemistry and materials science. mdpi.com Various strategies have been developed to introduce diverse functional groups onto both the azepane ring and the aryl substituent.

One of the most innovative strategies involves the previously mentioned organolithium-mediated rearrangement of N'-aryl ureas. bohrium.com This not only functionalizes the C2 position but also introduces a second aryl group, creating a challenging quaternary stereocenter with high enantiopurity. researchgate.netbohrium.com

Other derivatization approaches include:

Functionalization via Fused Heterocycles : Chiral tetrazoles fused to the azepane ring can be selectively alkylated at the α-position. Subsequent reduction of the tetrazole ring yields highly substituted, diastereomerically enriched azepanes, providing a route to functionalized derivatives. nih.gov

Ring Construction and Expansion : A variety of methods that build the azepane ring itself can be considered derivatization strategies, as they allow for the incorporation of functional groups from the start. These include ring-closing metathesis, zirconium-mediated approaches, and the photoredox-catalyzed transformation of piperidines containing allylic alcohols. researchgate.netdoi.org A one-pot intermolecular Michael addition/intramolecular aza-Wittig/reduction sequence has also been developed to produce 2-arylazepanes. doi.org

Directed C-H Functionalization : While challenging due to the presence of the Lewis basic nitrogen, directed C-H functionalization offers a direct way to modify the azepane scaffold. Using specific directing groups, selective monoarylation can be achieved. thieme-connect.com

These diverse strategies highlight the ongoing efforts to develop flexible and efficient methods for the synthesis of a wide range of functionalized arylazepane derivatives.

Introduction of Diverse Substituents on the Azepane Ring

The secondary amine of the azepane ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved using various alkyl halides or through reductive amination protocols. doi.org N-acylation, on the other hand, involves the reaction with acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in modulating the basicity and lipophilicity of the molecule.

Furthermore, the carbon atom at the 2-position of the azepane ring, adjacent to the nitrogen, can be functionalized. A common strategy involves the protection of the azepane nitrogen with a group like tert-butoxycarbonyl (Boc), which facilitates directed lithiation. Treatment of N-Boc-2-phenylazepane with a strong base such as n-butyllithium generates a lithiated intermediate at the 2-position. whiterose.ac.ukresearchgate.net This nucleophilic species can then be quenched with a variety of electrophiles to introduce diverse substituents at this position. whiterose.ac.ukresearchgate.net This method allows for the synthesis of 2,2-disubstituted azepane derivatives. researchgate.net

Another sophisticated method for introducing substituents at the C2 position involves a chemoenzymatic approach. Enantioenriched 2-aryl azepanes can be converted to their corresponding N'-aryl ureas. bohrium.comresearchgate.net Upon treatment with a base, these ureas can undergo a rearrangement, leading to the stereospecific transfer of the aryl substituent to the 2-position of the azepane ring. bohrium.comresearchgate.net This organolithium-mediated rearrangement provides access to enantiomerically enriched 2,2-disubstituted azepanes. bohrium.comresearchgate.net

Additionally, regioselective α-cyanation of unprotected cyclic amines, including azepane, can be achieved. This transformation introduces a nitrile group at the carbon adjacent to the nitrogen, providing a valuable synthetic handle for further modifications. organic-chemistry.orgnih.gov

| Reaction Type | Reagents and Conditions | Position of Substitution | Reference |

| N-Alkylation | Alkyl halide, Base | N1 | doi.org |

| N-Acylation | Acyl chloride/anhydride, Base | N1 | General Knowledge |

| α-Substitution via Lithiation | 1. Boc protection, 2. n-BuLi, 3. Electrophile (E+) | C2 | whiterose.ac.ukresearchgate.net |

| Rearrangement of N'-aryl ureas | 1. Urea formation, 2. Base | C2 | bohrium.comresearchgate.net |

| α-Cyanation | Ketone oxidant, Trimethylsilyl cyanide (TMSCN) | C2 | organic-chemistry.orgnih.gov |

Manipulation of Existing Functional Groups on the Aryl Moiety

The 4-bromophenyl moiety of this compound is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the aryl portion of the molecule.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. diva-portal.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. diva-portal.org This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenyl ring, leading to the synthesis of biaryl derivatives. preprints.orgbeilstein-journals.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.orgnih.govorganic-chemistry.org It provides a direct route to synthesize N-aryl azepane derivatives, where a new amino group is introduced at the 4-position of the phenyl ring. nih.gov

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is an efficient method for the formation of a carbon-carbon triple bond, leading to the synthesis of 4-alkynylphenyl derivatives of azepane. commonorganicchemistry.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically proceeds with trans selectivity and is used to introduce vinyl groups at the 4-position of the phenyl ring. clockss.orgsynarchive.com

Cyanation: The bromo-substituent can be replaced by a cyano group through a palladium- or nickel-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or potassium cyanide. This transformation introduces a nitrile functional group, which can serve as a precursor for other functionalities like carboxylic acids, amides, or amines.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) catalyst, Base | 4-Arylphenyl derivative | diva-portal.orgpreprints.orgbeilstein-journals.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | 4-Aminophenyl derivative | wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylphenyl derivative | wikipedia.orgorganic-chemistry.orglibretexts.orgcommonorganicchemistry.com |

| Heck Reaction | Alkene | Pd catalyst, Base | 4-Vinylphenyl derivative | wikipedia.orgorganic-chemistry.orgclockss.orgsynarchive.com |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd or Ni catalyst | 4-Cyanophenyl derivative | organic-chemistry.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 4 Bromophenyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A complete NMR analysis of 2-(4-Bromophenyl)azepane would involve a combination of one-dimensional and two-dimensional techniques to provide a full picture of its atomic arrangement and behavior.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 4-bromophenyl group would likely appear as a pair of doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the ortho and meta coupling. The proton attached to the chiral center (C2) of the azepane ring is expected to be a multiplet, influenced by the adjacent methylene (B1212753) protons. The protons of the azepane ring itself would present as a complex series of multiplets in the upfield region of the spectrum, reflecting the diastereotopic nature of the methylene protons in the chiral, non-planar ring system. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH (ortho to Br) | ~ 7.4-7.6 | Doublet | J = ~8-9 |

| Aromatic CH (meta to Br) | ~ 7.1-7.3 | Doublet | J = ~8-9 |

| Azepane CH (C2) | ~ 3.5-3.8 | Multiplet | - |

| Azepane NH | Variable (broad) | Singlet | - |

| Azepane CH₂ (C3-C7) | ~ 1.5-3.2 | Multiplets | - |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show distinct signals for each of the 12 carbon atoms. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbon of the chiral center (C2) in the azepane ring would appear in the mid-field region, while the remaining five methylene carbons of the azepane ring will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (C-Br) | ~ 120-125 |

| Aromatic CH (ortho to Br) | ~ 128-132 |

| Aromatic CH (meta to Br) | ~ 130-134 |

| Aromatic C (ipso to azepane) | ~ 140-145 |

| Azepane C (C2) | ~ 60-65 |

| Azepane C (C3-C7) | ~ 25-50 |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the azepane ring and confirm the ortho and meta relationships in the bromophenyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Variable Temperature (VT)-NMR Studies for Conformational Dynamics

The seven-membered azepane ring is known to be conformationally flexible. Variable Temperature (VT)-NMR studies would be instrumental in investigating the dynamic processes occurring in this compound, such as ring inversion. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At lower temperatures, the conformational exchange might slow down, leading to the decoalescence of broad signals into sharper, distinct signals for each conformer. From this data, the energy barrier for the conformational inversion could be calculated, providing valuable insight into the molecule's dynamic behavior in solution.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₆BrN, the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 254.0539 |

Note: The observed exact mass would be determined experimentally.

The presence of a bromine atom would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two major peaks in the mass spectrum for the molecular ion, separated by two mass units, providing strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. Under electron ionization (EI) or other ionization techniques, the molecule is expected to undergo characteristic fragmentation pathways that provide valuable structural information.

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₆BrN). A key feature would be the isotopic pattern of bromine, with two prominent peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathways for this compound are predicted to involve cleavages within the azepane ring and the bond connecting it to the bromophenyl group.

Alpha-Cleavage: A common fragmentation for cyclic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). This would lead to the opening of the azepane ring and the formation of a stabilized radical cation.

Loss of the Bromophenyl Group: Cleavage of the C-C bond between the azepane ring and the bromophenyl ring can result in two major fragments: the bromophenyl cation ([C₆H₄Br]⁺) and the azepane radical. The bromophenyl cation itself would show the characteristic bromine isotopic pattern.

Ring Fragmentation: The azepane ring can undergo further fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆), resulting in a series of smaller fragment ions.

Loss of Bromine: A fragment corresponding to the loss of the bromine atom from the molecular ion or major fragments may also be observed.

A hypothetical fragmentation pattern is summarized in the table below.

| Fragment Ion | Proposed Structure/Loss | Key Feature |

| [M]⁺ | Molecular Ion (C₁₂H₁₆BrN)⁺ | Shows Br isotopic pattern |

| [M - C₆H₄Br]⁺ | Loss of the bromophenyl group | Corresponds to the azepane moiety |

| [C₆H₄Br]⁺ | Bromophenyl cation | Shows Br isotopic pattern |

| Ring Fragments | Various fragments from azepane ring cleavage | Series of lower m/z peaks |

This detailed analysis of the fragmentation pattern allows for the unambiguous structural confirmation of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

The key functional groups and their expected characteristic absorption bands are:

N-H Stretch: The secondary amine in the azepane ring will exhibit a characteristic N-H stretching vibration. This typically appears as a moderate to weak absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the bromophenyl ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene (-CH₂) groups of the azepane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): The carbon-carbon double bond stretching within the aromatic ring gives rise to one or more sharp, moderate-intensity bands in the 1450-1600 cm⁻¹ region.

C-H Bends: Aliphatic C-H bending vibrations (scissoring and rocking) for the CH₂ groups of the azepane ring are expected in the 1440-1470 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene (B151609) ring, a strong absorption is expected in the 800-850 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the cyclic amine is expected to appear in the 1020-1250 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond stretch will result in a strong absorption at lower frequencies, typically in the 500-600 cm⁻¹ region.

The expected FT-IR absorption bands are summarized in the following table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | C-H (Aromatic) | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | C-H (CH₂) | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | C=C (Aromatic) | 1450 - 1600 | Medium |

| Aliphatic C-H Bend | CH₂ | 1440 - 1470 | Medium |

| Aromatic C-H Bend | 1,4-disubstituted | 800 - 850 | Strong |

| C-N Stretch | Cyclic Amine | 1020 - 1250 | Medium |

| C-Br Stretch | Aryl Halide | 500 - 600 | Strong |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Absolute Configuration and Stereochemistry

The this compound molecule contains a stereocenter at the C2 position of the azepane ring, where the bromophenyl group is attached. This means the compound can exist as two enantiomers, (R)-2-(4-Bromophenyl)azepane and (S)-2-(4-Bromophenyl)azepane.

X-ray crystallographic analysis of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the Flack parameter can be determined. A value close to zero for the correct enantiomer confirms the absolute stereochemistry as either R or S. This technique provides an unambiguous assignment of the spatial arrangement of the atoms at the chiral center.

Analysis of Molecular Geometry and Packing

The crystal structure reveals the precise molecular geometry. The azepane ring is expected to adopt a flexible, non-planar conformation, likely a twist-chair or boat-chair conformation, to minimize steric strain. The analysis would provide exact bond lengths and angles for all atoms. For instance, the C-N and C-C bond lengths within the azepane ring would be typical for single bonds, while the C-C bonds in the phenyl ring would show the intermediate length characteristic of aromatic systems. The C-Br bond length would also be determined with high precision.

The analysis of crystal packing describes how individual molecules of this compound are arranged in the crystal lattice. Intermolecular interactions play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, linking the molecules together in the crystal.

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), could potentially engage in halogen bonding with electron-rich atoms like the nitrogen of a neighboring molecule.

π-π Stacking: The bromophenyl rings of adjacent molecules may interact through π-π stacking, further stabilizing the crystal packing.

A hypothetical data table summarizing potential crystallographic information is presented below.

| Parameter | Description | Expected Value/Information |

| Crystal System | Orthorhombic or Monoclinic | |

| Space Group | P2₁/c or similar common space group | |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Specific values defining the unit cell |

| Z | Molecules per unit cell | e.g., 4 |

| Key Bond Lengths | C-N, C-C, C-Br (Å) | e.g., C-N ~1.47 Å, C-Br ~1.90 Å |

| Key Bond Angles | C-N-C, C-C-C (°) | e.g., ~109.5° for sp³ carbons |

| Conformation | Azepane Ring | Twist-chair or Boat-chair |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Theoretical and Computational Investigations of Azepane Systems

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the structure and reactivity of organic compounds. researchgate.net It offers a balance between computational cost and accuracy, making it ideal for analyzing molecules of the size and complexity of 2-(4-Bromophenyl)azepane. DFT calculations are typically employed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations and predict a wide range of molecular properties. researchgate.net

Mechanistic Studies of Reaction Pathways and Transition States

DFT is a powerful method for exploring the mechanisms of chemical reactions at a molecular level. researchgate.net For this compound, this could involve studying its synthesis, such as the final steps in a ring-closing or substitution reaction, or its subsequent transformations. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete potential energy surface for a proposed reaction can be mapped out.

For instance, in the synthesis of related azepane derivatives, DFT calculations have been used to understand the cycloaddition pathways, revealing whether the reaction proceeds in a stepwise or concerted manner. ajol.info Such studies provide invaluable insights into reaction feasibility, kinetics, and the factors controlling stereoselectivity.

Prediction of Optimized Molecular Geometries

A fundamental application of DFT is the determination of the equilibrium, or optimized, molecular geometry. This process finds the lowest energy arrangement of atoms in the molecule. For this compound, this would involve calculating all bond lengths, bond angles, and dihedral (torsion) angles.

Given the lack of direct experimental data for the title compound, we can refer to studies on similar molecules. For example, a DFT study on a related 2,4-diaryl-1,5-benzodiazepine using the B3LYP/6-311++G(d,p) method provided precise bond lengths and angles. researchgate.net It was noted that the C-Br bond length was significant due to the large atomic size of bromine. researchgate.net A similar approach for this compound would yield a detailed 3D structure, which is the foundation for all other computational property predictions.

Table 1: Illustrative Predicted Geometrical Parameters for a Related Heterocyclic System (Note: Data is for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and is for illustrative purposes only) researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C32-Br41 | 1.9178 | C5-C6-N10 | 114.7 |

| N10-H11 | 1.0813 | C6-N10-C12 | 129.5 |

| C6-N1 | 1.3850 | N1-C9-N10 | 113.2 |

| C9-N10 | 1.4682 | C13-C12-N10 | 121.7 |

This table demonstrates the type of data obtained from a DFT geometry optimization. The values are not for this compound.

Calculation of Vibrational Spectra for Comparison with Experimental Data

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison is a critical step in validating the accuracy of the chosen computational model.

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the aliphatic azepane ring, C-N stretching, and the C-Br stretching vibration, which typically appears at lower frequencies. mdpi.com In studies of similar compounds, a good agreement between the computed and experimental frequencies confirms that the calculated optimized structure is a true energy minimum. researchgate.net

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals - FMO, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT provides several ways to analyze these properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. schrodinger.com For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO might be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the area around the nitrogen lone pair would be expected to be a region of negative potential, while the hydrogen on the nitrogen (if protonated) would be a site of positive potential. diva-portal.org

Determination of Global Chemical Reactivity Descriptors

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors, derived from conceptual DFT, help in comparing the reactivity of different molecules on a common scale. ekb.egresearchgate.net A molecule with high hardness is generally less reactive, while a high electrophilicity index indicates a strong electrophile.

Table 2: Illustrative Global Chemical Reactivity Descriptors (Note: Data is for a related benzodiazepine (B76468) derivative and is for illustrative purposes only) researchgate.net

| Molecular Property | Value (eV) |

| EHOMO | -5.8412 |

| ELUMO | -1.9940 |

| Energy Gap (ΔE) | 3.8472 |

| Ionization Potential (I) | 5.8412 |

| Electron Affinity (A) | 1.9940 |

| Electronegativity (χ) | 3.9176 |

| Chemical Hardness (η) | 1.9236 |

| Chemical Softness (S) | 0.2599 |

| Electrophilicity Index (ω) | 3.9891 |

This table illustrates the reactivity descriptors that would be calculated for this compound. The values shown are for a different compound.

Conformational Analysis and Energetics of Azepane Ring Systems

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting multiple low-energy conformations, such as chair and boat forms. The presence of a bulky substituent at the 2-position, like the 4-bromophenyl group, significantly influences the conformational landscape.

A computational conformational analysis would involve systematically exploring the potential energy surface of this compound to identify all stable conformers and the energy barriers for interconversion between them. DFT calculations on N-Boc-2-phenylazepane have shown that different orientations of the substituent relative to the ring lead to distinct, stable rotamers. whiterose.ac.uk Such an analysis for the title compound would reveal the preferred three-dimensional shape of the molecule in different environments, which is critical for understanding its interaction with biological targets or its packing in a crystal lattice.

Semiempirical Molecular Orbital Calculations

Semiempirical molecular orbital calculations, which employ a simplified quantum mechanical approach, serve as a computationally efficient method to explore the electronic structure and reactivity of large molecules like this compound. These methods are particularly useful for initial screenings and for studying reaction pathways where a large number of atoms are involved.

Semiempirical methods can be instrumental in predicting the outcomes of chemical reactions involving substituted azepanes. For instance, in reactions such as ring expansions or electrophilic additions, multiple regioisomeric and stereoisomeric products can be formed. By calculating the energies of possible transition states and intermediates, researchers can rationalize and predict the favored reaction pathways.

A study on the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion to form azepane derivatives utilized semiempirical molecular orbital calculations to elucidate the reaction mechanism. researchgate.netrsc.org While not specifically focused on this compound, the principles are directly applicable. Such calculations can help determine whether a reaction will proceed via a concerted or stepwise mechanism and can predict the stereochemical outcome (e.g., retention or inversion of configuration at a chiral center).

For a hypothetical reaction of this compound, such as an electrophilic substitution on the phenyl ring or a reaction at the nitrogen atom, semiempirical calculations could provide valuable insights. The calculated heat of formation for different potential products can indicate the thermodynamically favored isomer. The following table illustrates the type of data that can be generated from such a study.

Table 1: Hypothetical Relative Energies of Intermediates in an Electrophilic Aromatic Substitution Reaction of this compound Calculated by a Semiempirical Method.

| Intermediate | Relative Energy (kcal/mol) |

| Electrophilic attack at ortho-position to Br | 0.0 |

| Electrophilic attack at meta-position to Br | +5.2 |

| Electrophilic attack at ortho-position to azepanyl | +1.5 |

| Electrophilic attack at meta-position to azepanyl | +4.8 |

Note: The data in this table is illustrative and represents the type of output from semiempirical calculations for predicting regioselectivity. The values are not from a published study on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the dynamic nature of flexible molecules like this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations and the transitions between them, offering a more realistic picture than static calculations.

The seven-membered azepane ring can adopt a variety of conformations, such as chair, boat, and twist-chair forms. The presence of a bulky substituent at the 2-position, such as the 4-bromophenyl group, is expected to significantly influence the conformational equilibrium. MD simulations can map out the potential energy surface of the azepane ring, identifying the low-energy conformations and the energy barriers separating them.

An MD simulation would typically track the evolution of key dihedral angles within the azepane ring over several nanoseconds. The resulting trajectory can be analyzed to determine the population of different conformers. The following table provides a hypothetical distribution of conformers for this compound that could be obtained from an MD simulation.

Table 2: Hypothetical Conformational Distribution of this compound from a Molecular Dynamics Simulation.

| Conformer | Population (%) |

| Twist-Chair 1 | 45 |

| Twist-Chair 2 | 30 |

| Chair | 15 |

| Boat | 5 |

| Other | 5 |

Note: This data is hypothetical and for illustrative purposes to show the type of information obtainable from molecular dynamics simulations.

Such analyses are critical for understanding how the conformational preferences of this compound might dictate its interaction with biological targets or its reactivity in chemical synthesis.

Emerging Applications and Future Directions in Azepane Chemistry

Azepane Scaffolds in Advanced Materials Science

The incorporation of azepane moieties, particularly those functionalized with aryl groups such as 2-(4-Bromophenyl)azepane, into advanced materials is a promising area of research. The inherent structural features of the azepane ring, combined with the electronic characteristics of the bromophenyl group, offer unique opportunities in catalysis, molecular frameworks, and optoelectronics.

The development of ligands is central to advancing catalytic processes. Azepane derivatives are being explored for their potential as ligands in transition-metal catalysis. While complex dibenzo[b,f]azepine structures have been successfully used to create pincer-type ligands for metals like Palladium (Pd), Iridium (Ir), Rhodium (Rh), and Lanthanides (Ln), the foundational 2-arylazepane structure of compounds like this compound offers a simpler, yet versatile, platform for ligand design. researchgate.netbeilstein-journals.orgresearchgate.net The nitrogen atom in the azepane ring can act as a coordination site for a metal center. The stereochemistry of the substituent at the C2 position can influence the enantioselectivity of catalytic reactions. The bromo-functionalization on the phenyl ring provides a reactive handle for further modification, allowing for the synthesis of a diverse library of ligands from a single precursor. These ligands could find applications in various catalytic reactions, including cross-coupling and hydrogenation. bohrium.com

Gold-catalyzed reactions, which have proven effective for the synthesis of azepine frameworks, also rely heavily on the nature of the ligand to control reaction pathways and efficiency. beilstein-journals.org The development of novel azepane-based ligands, derived from structures like this compound, could therefore unlock new catalytic transformations.

Molecular Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating porous structures with high surface areas. These materials have applications in gas storage, separation, and catalysis. The dibenzo[b,f]azepine scaffold has already been successfully incorporated into a copper(II) wagon wheel complex within a MOF. researchgate.netbeilstein-journals.orgresearchgate.net

This precedent suggests that simpler aryl-azepanes like this compound could also serve as valuable building blocks for MOFs. The nitrogen atom of the azepane ring and the bromine atom on the phenyl ring can both act as coordination sites or points for further functionalization to link with metal clusters. The inherent non-planar, three-dimensional structure of the azepane ring can help in the construction of complex, non-interpenetrated framework topologies, which are often desirable for creating accessible pores and active sites within the MOF.

The field of organic electronics is continually searching for new materials with tailored photophysical properties. Donor-π-acceptor (D-π-A) architectures are a cornerstone of materials design for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). nih.govchemmethod.com The azepane moiety can function as a non-conjugated linker or part of a donor group in such systems.

Specifically, the this compound structure contains elements that are promising for optoelectronic materials. The aryl group can be part of a larger conjugated system, while the azepane nitrogen can act as an electron-donating group. The bromophenyl unit can be readily modified via cross-coupling reactions (e.g., Suzuki, Heck) to attach various electron-donating or electron-withdrawing groups, thereby tuning the HOMO/LUMO energy levels and the optical properties of the resulting molecule. nih.gov Research on dibenzo[b,f]azepine derivatives has already demonstrated their potential in both OLEDs and DSSCs, indicating that the core azepine structure is a viable component for such applications. researchgate.netbeilstein-journals.orgresearchgate.net

Exploration of Under-Represented Chemical Space for Innovation

Seven-membered heterocyclic rings like azepanes are considered to be in an under-represented area of chemical space, particularly in medicinal chemistry and materials science. thieme-connect.com The synthesis of these medium-sized rings is often more challenging than for their five- or six-membered counterparts, which has led to a comparative scarcity of methods for their preparation and a less thorough exploration of their properties. nih.gov

The development of robust synthetic routes to specific derivatives like this compound is a key step in unlocking this untapped potential. By creating accessible pathways to such compounds, chemists can explore their utility as scaffolds for new drugs, materials, and catalysts. The unique conformational flexibility and three-dimensional arrangement of substituents on the azepane ring offer opportunities to design molecules with novel biological activities and material properties that are not accessible with more common ring systems. For instance, the use of seven-membered diazepane rings as scaffolds for RNA-binding ligands is being investigated precisely because they are largely unexplored for this purpose. ucsd.edu

Development of Novel and Efficient Synthetic Routes for Arylazepanes

The challenge of synthesizing seven-membered rings has spurred significant innovation in organic chemistry. researchgate.netnih.gov Several modern synthetic strategies have been developed for the preparation of 2-arylazepanes, the class of compounds to which this compound belongs. These methods aim to improve efficiency, yield, and stereocontrol.

| Synthetic Method | Description | Key Features | Reference(s) |

| Chemoenzymatic Synthesis | This approach combines biocatalytic reduction of a 7-membered cyclic imine using imine reductases (IREDs) with organolithium-mediated rearrangement. | High enantioselectivity (both R and S enantiomers possible), overcomes instability of imine precursors in aqueous media. | bohrium.com |

| Pd/LA-Catalyzed [5+2] Annulation | A palladium and Lewis acid co-catalyzed reaction between vinyl cyclic carbonates and in situ formed N-aryl formaldimines. | Proceeds under mild conditions, uses CO2 as a byproduct, offers a direct route to N-aryl azepanes. | rsc.org |

| Photochemical Rearrangement | Dearomative photochemical rearrangement of aromatic N-ylides. | Accesses mono- and polycyclic functionalized azepines through a light-induced process. | rsc.org |

| Gold-Catalyzed Hydroamination | Intramolecular hydroamination of alkynic sulfonamides using a gold catalyst with a specialized triethynylphosphine ligand. | Enables 7-exo-dig cyclization to form the azepine ring, which is difficult with conventional catalysts. | beilstein-journals.org |

| Ring Expansion | Metal-free ring expansion of hydroquinoline scaffolds using TMS-diazomethane. | Involves dearomative cycloaddition and electrocyclic ring opening to insert a carbon atom and form the seven-membered ring. | rsc.org |

These advanced synthetic methods provide a powerful toolkit for accessing this compound and its derivatives, facilitating further research into their applications.

Integration of Machine Learning in Retrosynthetic Analysis and Compound Prediction

Modern chemical research is increasingly benefiting from the integration of artificial intelligence and machine learning (ML). nih.gov These computational tools are revolutionizing how chemists approach the synthesis of complex molecules. chemai.io

For a target molecule like this compound, ML algorithms can be employed for:

Retrosynthetic Analysis: Template-based ML models, trained on vast databases of chemical reactions, can predict plausible synthetic disconnections. microsoft.comacs.org For instance, a model could identify the key bond formations (e.g., C-N or C-C cyclization) and suggest suitable starting materials and reaction conditions, accelerating the design of efficient synthetic routes. chemai.io Specialized models like "Ring Breaker" focus specifically on predicting ring-forming reactions, which is highly relevant for azepane synthesis. acs.org

Reaction Outcome Prediction: ML can predict the likelihood of success for a proposed reaction, saving time and resources by avoiding less promising experimental pathways. chemai.io

Compound Property Prediction: By learning from the structures and known properties of existing molecules, ML models can predict the potential catalytic activity, optoelectronic properties, or biological activity of new derivatives of this compound. This allows for the computational screening of virtual libraries of compounds before committing to their synthesis, focusing laboratory efforts on the most promising candidates.

The synergy between advanced synthetic chemistry and powerful computational tools will undoubtedly accelerate the exploration and application of the this compound scaffold and the broader, under-represented azepane chemical space. hilarispublisher.com

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)azepane, and how can reaction conditions be optimized?

Answer: A common method involves reductive amination or cyclization of substituted bromophenyl precursors. For example, 3-(4-Bromophenyl)-1,4-oxazepane (a structurally related compound) was synthesized via a two-step process: condensation of 4-bromobenzaldehyde with ethanolamine, followed by cyclization under acidic conditions . Key parameters include:

- Catalyst selection : Use of trifluoroacetic acid (TFA) for cyclization.

- Solvent system : Ethyl acetate (EtOAc) with 0.25% triethylamine (Et₃N) for column chromatography purification .

- Yield optimization : Adjusting stoichiometric ratios and reaction time.

Table 1: Example Reaction Conditions for Azepane Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | TFA, DCM, 12 h | 69% | |

| Purification | EtOAc + 0.25% Et₃N | - |

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, azepane ring protons at δ 1.5–3.5 ppm) .

- X-ray crystallography : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) resolve bond lengths and angles. For example, C-Br bond lengths typically range from 1.89–1.92 Å in bromophenyl derivatives .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅BrN⁺ = 268.04 Da).

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Pharmacological probes : Used to study GPCR modulation (e.g., dopamine or serotonin receptors) due to its rigid azepane scaffold .

- Enzyme inhibition : Bromophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibition assays) .

- Structure-activity relationship (SAR) studies : Systematic substitution on the azepane ring evaluates bioactivity .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?

Answer:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Crystallization-induced asymmetric transformation : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes .

Q. What computational strategies are used to model the conformational flexibility of this compound?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) level optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps).

- Molecular dynamics (MD) simulations : Analyze azepane ring puckering and substituent effects on stability .

- Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding modes to target proteins (e.g., serotonin receptors) .

Q. How does the bromophenyl substituent influence the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, with bromine loss as HBr .

- pH-dependent degradation : Hydrolysis of the azepane ring occurs in acidic conditions (pH < 3), confirmed by HPLC monitoring .

- Photostability : UV-Vis spectroscopy reveals bromophenyl derivatives degrade under prolonged UV exposure (λ = 254 nm) .

Table 2: Stability Profile of Bromophenyl Derivatives

| Condition | Degradation Pathway | Analytical Method | Reference |

|---|---|---|---|

| Acidic pH | Azepane ring opening | HPLC | |

| High temp | HBr elimination | TGA |

Q. What mechanistic insights have been gained from studying this compound in enzyme inhibition assays?

Answer:

- Competitive inhibition : Bromophenyl groups compete with natural substrates for hydrophobic binding sites (e.g., cytochrome P450 enzymes) .

- Allosteric modulation : Azepane scaffolds induce conformational changes in target proteins, validated via fluorescence quenching assays .

- Kinetic isotope effects (KIE) : Deuterated analogs reveal rate-limiting steps in enzymatic reactions .

Q. How can interdisciplinary approaches (e.g., materials science and pharmacology) expand the utility of this compound?

Answer:

- OLED materials : Bromophenyl-triazine derivatives exhibit electroluminescence properties (e.g., λₑₘ = 450–500 nm) .

- Metal-organic frameworks (MOFs) : Functionalized azepanes act as ligands for catalytic metal centers .

- Biopolymer conjugation : Click chemistry (e.g., CuAAC) links azepanes to peptides for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.